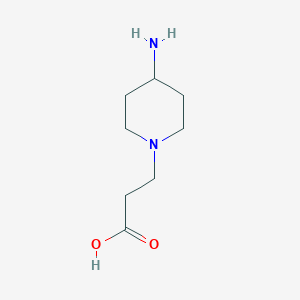

3-(4-Aminopiperidin-1-yl)propanoic acid

Description

Contextualization within Advanced Organic Chemistry and Medicinal Chemistry

In the field of advanced organic chemistry, 3-(4-Aminopiperidin-1-yl)propanoic acid is valued as a bifunctional building block. Its structure contains both a nucleophilic amino group and an acidic carboxyl group, allowing it to participate in a wide range of chemical reactions to form more complex molecules. The primary amine can be readily acylated, alkylated, or used in reductive amination, while the carboxylic acid can be converted to esters, amides, or acid chlorides.

From a medicinal chemistry perspective, this compound is particularly significant as a linker or spacer molecule. Its defined length and conformational flexibility are desirable attributes for connecting two different molecular entities while maintaining their respective biological activities. This concept is central to the design of modern therapeutics such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ligase, and a linker that connects them. wuxibiology.comresearchgate.netscienceopen.com The structure of this compound is ideally suited to serve as such a linker, bridging the two active components of a PROTAC to induce targeted protein degradation. researchgate.netnih.govthno.org

The aminopiperidine core itself is a key structural element in a number of highly successful drugs. For instance, the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, used for the treatment of type 2 diabetes, features an aminopiperidine moiety that is crucial for its interaction with the enzyme. nih.gov The synthesis of such complex drugs often relies on the availability of versatile building blocks like this compound. cbijournal.com

Significance of Piperidine (B6355638) and Propanoic Acid Scaffolds in Molecular Architecture

The utility of this compound is deeply rooted in the proven pharmacological importance of its constituent parts: the piperidine ring and the propanoic acid chain.

Piperidine Scaffold: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals. Its prevalence is due to a combination of favorable properties:

Structural Versatility: The saturated, six-membered ring can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents. This is critical for optimizing binding interactions with biological targets.

Physicochemical Properties: The nitrogen atom in the ring is basic, allowing for the formation of salts which can improve solubility and bioavailability. The ring itself can be substituted to modulate lipophilicity.

Proven Biological Activity: Piperidine derivatives are present in numerous classes of pharmaceuticals, demonstrating a broad range of biological activities. nih.gov

Propanoic Acid Scaffold: The propanoic acid moiety is another fundamental component in drug design. While simple in structure, it offers several key advantages:

Functional Handle: The carboxylic acid group is a versatile functional handle for synthesis, readily forming amides and esters. This is essential for linking the scaffold to other parts of a molecule. nih.gov

Target Interaction: The carboxylate can act as a hydrogen bond acceptor or participate in ionic interactions with biological targets, such as the amino acid residues in an enzyme's active site.

The combination of these two powerful scaffolds in a single molecule, this compound, creates a building block of considerable strategic importance for the synthesis of new chemical entities in drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-(4-aminopiperidin-1-yl)propanoic acid |

InChI |

InChI=1S/C8H16N2O2/c9-7-1-4-10(5-2-7)6-3-8(11)12/h7H,1-6,9H2,(H,11,12) |

InChI Key |

SMMLWQZJBIPOTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 3 4 Aminopiperidin 1 Yl Propanoic Acid and Its Derivatives

Direct Synthetic Routes to 3-(4-Aminopiperidin-1-yl)propanoic Acid

The direct synthesis of this compound can be conceptually approached through a Michael addition reaction, a common method for forming carbon-nitrogen bonds. This route would typically involve the reaction of 4-aminopiperidine (B84694) with an acrylic acid derivative. A well-established analogy for this type of synthesis is the reaction of 4-aminophenol (B1666318) with acrylic acid or methyl acrylate (B77674), which yields N-(4-hydroxyphenyl)-β-alanine derivatives. nih.govmdpi.com

In a similar fashion, the synthesis of the target compound would likely involve the conjugate addition of the secondary amine of the piperidine (B6355638) ring in 4-aminopiperidine to methyl acrylate, followed by hydrolysis of the resulting ester to yield the final propanoic acid. The primary amino group at the 4-position is generally less nucleophilic than the secondary ring amine and can be protected if selective N1-alkylation is required.

Proposed Synthetic Scheme:

Step 1: Michael Addition: 4-Aminopiperidine is reacted with methyl acrylate. The secondary amine of the piperidine ring acts as a nucleophile, attacking the β-carbon of the acrylate ester. This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Step 2: Hydrolysis: The resulting methyl ester, methyl 3-(4-aminopiperidin-1-yl)propanoate, is then subjected to hydrolysis, usually under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) followed by acidic workup, to yield the final product, this compound.

Enantioselective Synthesis and Chiral Induction Strategies

While this compound itself is achiral, the synthesis of its chiral derivatives, particularly those with stereocenters on the propanoic acid backbone, is of significant interest. Enantioselective methods are crucial for producing specific stereoisomers, which is often a requirement for pharmacologically active molecules.

A highly effective method for synthesizing chiral N-(aminocycloalkylene)amino acid derivatives involves the use of chiral triflate esters in a nucleophilic substitution (Sₙ2) reaction. nih.govresearchgate.net This strategy is based on converting enantiopure α-hydroxy acid esters into their corresponding chiral triflate esters. Trifluoromethanesulfonate (triflate) is an excellent leaving group, facilitating the subsequent nucleophilic attack. nih.govresearchgate.net

The reaction proceeds with a nucleophile, such as an N-Boc-protected aminopiperidine, displacing the triflate group. A key advantage of using triflate esters is that they can be generated in situ and used immediately without isolation. nih.govresearchgate.net This approach is superior to using α-halocarboxylic acid esters, which often lead to racemization under the harsh reaction conditions required. nih.govresearchgate.net The Sₙ2 reaction with triflate esters provides the desired N-substituted α-aminocarboxylates in good chemical and optical yields. nih.govresearchgate.net

The Sₙ2 mechanism is central to controlling the stereochemistry of the final product. The reaction of a chiral triflate ester with an aminopiperidine derivative proceeds via a backside attack, resulting in a complete inversion of the configuration at the chiral center. nih.govresearchgate.net This inversion allows for a high degree of predictability and control over the stereochemical outcome.

This method has been successfully used to prepare a series of methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with high enantiomeric and diastereomeric purity. nih.govresearchgate.net The use of enantiopure starting materials (α-hydroxy acid esters) directly translates to enantiopure products, demonstrating the robustness of this chiral induction strategy.

| Starting Triflate Ester (from) | Nucleophile | Product | Yield (%) | Diastereomeric Purity (%) |

|---|---|---|---|---|

| Methyl (R)-2-hydroxypropanoate | (R)-tert-butyl piperidin-3-ylcarbamate | Methyl (S)-2-[((R)-3-(Boc-amino))piperidin-1-yl]propanoate | 85 | >98 |

| Methyl (S)-2-hydroxypropanoate | (R)-tert-butyl piperidin-3-ylcarbamate | Methyl (R)-2-[((R)-3-(Boc-amino))piperidin-1-yl]propanoate | 83 | >98 |

| Methyl (R)-2-hydroxypropanoate | (S)-tert-butyl piperidin-3-ylcarbamate | Methyl (S)-2-[((S)-3-(Boc-amino))piperidin-1-yl]propanoate | 84 | >98 |

Approaches to N-(aminocycloalkylene)amino Acid Derivatives

Several general synthetic strategies are employed to create the broader class of N-(aminocycloalkylene)amino acid derivatives, which includes the target compound.

Direct N-alkylation is a fundamental method for forming C-N bonds. wikipedia.org In the context of amino acid synthesis, this can involve the reaction of an amine, such as a protected 4-aminopiperidine, with an α-halocarboxylic acid or its ester. nih.gov However, a significant drawback of this method is the potential for over-alkylation, where the newly formed secondary amine reacts further with the alkylating agent to form a tertiary amine. wikipedia.org This often results in a mixture of products, reducing the yield of the desired compound. wikipedia.org

Despite this limitation, specific applications have been successful. For instance, the alkylation of alkylenediamines with α-haloacetic acid has been reported to produce N-(ω-aminoalkylene)amino acids with yields between 53–72%, although this required a large excess of the diamine starting material. nih.gov More advanced methods involve the direct, ruthenium-catalyzed N-alkylation of amino acid esters using alcohols, which proceeds with high retention of stereochemistry and is more atom-economical. rug.nl

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines. wikipedia.orgacsgcipr.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgacsgcipr.org

This one-pot procedure is highly efficient and avoids the over-alkylation issues associated with direct alkylation using alkyl halides. acsgcipr.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the imine intermediate in the presence of the initial carbonyl compound. masterorganicchemistry.com

For the synthesis of N-(aminocycloalkylene)amino acid derivatives, this could involve reacting a keto-acid or its ester with a protected 4-aminopiperidine, followed by reduction. The conditions are typically neutral or weakly acidic to facilitate imine formation. wikipedia.org Furthermore, the use of biocatalysts, such as imine reductases (IREDs) or transaminases, has emerged as a state-of-the-art approach for the stereoselective synthesis of chiral amines. wikipedia.orgmdpi.com

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium borohydride | NaBH₄ | Commonly used, can also reduce aldehydes and ketones. |

| Sodium cyanoborohydride | NaBH₃CN | Milder than NaBH₄; selectively reduces imines at neutral/acidic pH. |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective for imine reduction; often used for sensitive substrates. |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | "Green" method, uses hydrogen gas and a metal catalyst. wikipedia.org |

Mitsunobu Reaction Applications

The Mitsunobu reaction is a versatile method in organic synthesis for converting primary and secondary alcohols into a wide range of functional groups, including esters, phenyl ethers, and thioethers. organic-chemistry.org This reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, proceeding via an SN2 mechanism. wikipedia.org

This reaction is particularly useful for introducing nitrogen-containing functional groups. For instance, using nucleophiles like phthalimide (B116566) or hydrogen azide (B81097) allows for the synthesis of amines after subsequent hydrolysis or reduction. organic-chemistry.org The reaction's broad applicability and stereoselectivity have made it a valuable tool in the total synthesis of complex natural products. nih.govresearchgate.net While highly effective, the reaction can sometimes be complicated by the removal of byproducts. To address this, newer protocols and reagents have been developed to simplify purification. organic-chemistry.orgwikipedia.org

Table 1: Key Reagents in the Mitsunobu Reaction

| Reagent Type | Examples | Function |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent |

Multi-Component Reactions (MCRs) for Derivative Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient and offers a direct route to diverse chemical scaffolds.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. researchgate.netnih.gov This reaction has been successfully applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net For example, a two-step sequence involving an Ugi reaction has been developed for the preparation of these derivatives, leading to shorter reaction times and improved yields compared to previous methods. researchgate.net The versatility of the Ugi reaction allows for the creation of a wide range of structurally diverse molecules, making it a valuable tool in drug discovery. researchgate.netcbijournal.com

The Strecker reaction, first reported in 1850, is a classic MCR for the synthesis of α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. mdpi.comwikipedia.org These α-aminonitriles are valuable precursors to α-amino acids upon hydrolysis. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the formation of an imine from the aldehyde and amine, which is then attacked by the cyanide ion. masterorganicchemistry.com

The Strecker reaction is a useful method for synthesizing compounds with a 4-aminopiperidine-4-carboxylic ester moiety. nih.gov For instance, the synthesis of carfentanil, a potent opioid analgesic, has been achieved using this chemistry, starting from N-benzyl-4-piperidinone, aniline, and trimethylsilyl (B98337) cyanide to form the α-aminonitrile intermediate. nih.gov Various catalysts and conditions have been developed to improve the efficiency and scope of the Strecker reaction, including the use of organocatalysts and environmentally benign solvent systems like water. mdpi.comnih.gov

Table 2: Comparison of Ugi and Strecker Reactions

| Feature | Ugi Reaction | Strecker Reaction |

|---|---|---|

| Components | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Amine, Carbonyl, Cyanide Source |

| Product | α-Acetamido carboxamide | α-Aminonitrile |

| Key Intermediate | Nitrilium ion | Imine/Iminium ion |

| Application | Synthesis of peptide mimetics and diverse heterocycles | Synthesis of α-amino acid precursors |

Protecting Group Strategies and Deprotection Techniques

In the synthesis of complex molecules like derivatives of this compound, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. researchgate.net The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. researchgate.net

Commonly used amine-protecting groups in peptide synthesis, which are relevant to the amino group on the piperidine ring, include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and removed with piperidine. creative-peptides.comub.edu For side-chain protection, groups like tert-butyl (tBu) esters for carboxylic acids and trityl (Trt) for amines are often employed. creative-peptides.com

The concept of orthogonality is crucial, where different protecting groups can be removed selectively without affecting others. researchgate.net For example, the N-1-(4,4-dimethyl-2,6-dioxocyclohexyl)ethyl (Dde) group is stable to both TFA and piperidine but can be removed with hydrazine (B178648), allowing for selective deprotection of a side-chain amine while the main chain remains protected. creative-peptides.comug.edu.pl

Table 3: Common Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Functional Group Protected | Removal Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Amine | Acidic (e.g., TFA) creative-peptides.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Basic (e.g., Piperidine) creative-peptides.com |

| tert-Butyl | tBu | Carboxylic Acid, Hydroxyl | Acidic (e.g., TFA) creative-peptides.com |

| Trityl | Trt | Amine, Hydroxyl, Thiol | Mild Acidic creative-peptides.com |

Hydrazinolysis and Other Functional Group Interconversions

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, is a useful functional group interconversion technique. In the context of synthesizing derivatives of 4-aminopiperidine, it can be employed for various transformations. For example, hydrazinolysis can be used to deprotect certain amine protecting groups, such as phthalimides or the Dde group mentioned previously. ug.edu.pl

The reaction of heterocyclic compounds with hydrazine can also lead to ring-opening and rearrangement products, depending on the substrate and reaction conditions. For instance, the hydrazinolysis of certain pyrimidine (B1678525) derivatives can yield triazole or pyrazole (B372694) structures. researchgate.net In the synthesis of this compound derivatives, specific functional group interconversions are often necessary to install or modify key functionalities. These can include reductions, oxidations, and nucleophilic substitution reactions to build the final target molecule from simpler precursors.

Table 4: Mentioned Compound Names

| Compound Name | |

|---|---|

| This compound | |

| 4-Aminopiperidine-4-carboxylic Acid | |

| Carfentanil | |

| N-benzyl-4-piperidinone | |

| Aniline | |

| Trimethylsilyl cyanide | |

| Triphenylphosphine | |

| Diethyl azodicarboxylate (DEAD) | |

| Diisopropyl azodicarboxylate (DIAD) | |

| Phthalimide | |

| Hydrogen azide | |

| tert-butyloxycarbonyl (Boc) | |

| 9-fluorenylmethoxycarbonyl (Fmoc) | |

| Trifluoroacetic acid (TFA) | |

| Piperidine | |

| tert-butyl (tBu) | |

| Trityl (Trt) | |

| N-1-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl (Dde) |

Chemical Transformations and Reactive Pathways

Reactions at the Amino Functionality (e.g., Amide Bond Formation, Sulfonamide Formation)

The primary amino group at the C4 position of the piperidine (B6355638) ring is a key site for nucleophilic attack, readily participating in reactions to form stable amide and sulfonamide linkages.

Amide Bond Formation: The 4-amino group can be acylated using various reagents, such as acyl chlorides or carboxylic acids activated with coupling agents. This reaction is fundamental in building more complex molecular architectures. For instance, in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, this amine is often coupled with heterocyclic carboxylic acids to form the final active compounds. researchgate.netnih.gov The reaction typically proceeds under standard amide coupling conditions, employing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or n-propylphosphonic acid anhydride (B1165640) (T3P) to facilitate the bond formation between the amine and a carboxylic acid. ucl.ac.ukorganic-chemistry.org

Sulfonamide Formation: The primary amine can also react with sulfonyl chlorides to yield sulfonamides. nih.gov This transformation is achieved by treating 3-(4-Aminopiperidin-1-yl)propanoic acid or its esters with an appropriate sulfonyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. organic-chemistry.org This reaction introduces the stable and synthetically important sulfonamide functional group, which is present in numerous therapeutic agents. nih.gov

Reactions at the Carboxylic Acid Moiety (e.g., Esterification, Hydrazide Synthesis, Amide Formation)

The propanoic acid side chain provides a carboxylic acid functional group, which serves as an electrophilic center for a variety of transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis, typically using concentrated sulfuric acid. ceon.rschemguide.co.uk The reaction is reversible and often requires heating and removal of water to drive it to completion. masterorganicchemistry.com This process is useful for protecting the carboxylic acid group during subsequent reactions or for modifying the pharmacokinetic properties of the final molecule.

Hydrazide Synthesis: Carboxylic acid hydrazides are synthesized by reacting the corresponding ester with hydrazine (B178648) hydrate, often in a solvent like methanol (B129727) or ethanol (B145695) under reflux. nih.govnih.govrjptonline.org The ester is typically prepared first from the carboxylic acid, and subsequent hydrazinolysis yields the hydrazide. nih.govorgsyn.org This functional group is a valuable intermediate for the synthesis of various heterocyclic compounds. orgsyn.org

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amide bonds. This reaction is one of the most common in organic synthesis and typically requires the use of a coupling reagent to activate the carboxylic acid. nih.govresearchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (T3P®) are employed to facilitate this dehydration condensation. organic-chemistry.orgyoutube.com This reaction is crucial for linking the this compound scaffold to other molecular fragments.

Chemical Modifications of the Piperidine Ring System

The piperidine ring is a common scaffold in pharmaceuticals and serves as a key structural element. thieme-connect.comresearchgate.net Modifications to this ring system can significantly impact the biological activity and physicochemical properties of a molecule. While direct functionalization of a pre-existing piperidine ring can be challenging, strategies often involve the synthesis of analogs with altered ring structures from the outset.

Methods for modifying the piperidine core include:

Introduction of Substituents: Adding substituents at various positions on the ring can enhance aqueous solubility or improve potency. thieme-connect.com

Ring Expansion/Contraction: Synthesizing analogs where the piperidine is replaced by a different-sized ring, such as a homopiperazine (B121016) (diazepane), can alter receptor binding profiles. nih.gov

Stereochemical Control: The use of chiral piperidine scaffolds is a prominent strategy in drug design to improve adaptability to protein binding sites and enhance selectivity. thieme-connect.com

α-Functionalization: Recent methods allow for the selective functionalization at the endo-cyclic α-position to the nitrogen atom through the formation of iminium ion intermediates, enabling late-stage modification of complex molecules. acs.org

Derivatization for Pharmacological Modulation

Derivatization of this compound is a widely used strategy to develop potent and selective enzyme inhibitors. The scaffold's bifunctional nature allows for systematic modifications to explore structure-activity relationships (SAR).

DPP-4 Inhibitors: This scaffold is a cornerstone in the design of DPP-4 inhibitors for the treatment of type 2 diabetes. researchgate.netemanresearch.org The (R)-3-aminopiperidine moiety is a common feature in several approved drugs, including Alogliptin and Linagliptin. mdpi.comnih.gov In these inhibitors, the primary amine of the piperidine ring typically forms a key interaction with the active site of the DPP-4 enzyme. researchgate.netnih.gov The propanoic acid portion is often modified or used as a linker to connect to other parts of the molecule that occupy other binding pockets of the enzyme. nih.gov

Factor XIa Inhibitors: Derivatives of this compound have also been investigated as inhibitors of Factor XIa (FXIa), a target for developing safer anticoagulants. nih.govresearchgate.net In this context, both the amino and carboxylic acid functionalities are used as handles to attach larger, often aromatic, groups that interact with the enzyme's active site. nih.gov For example, trisubstituted piperidine-carboxylic acid derivatives have shown potent FXIa inhibition in the nanomolar range. nih.gov

The systematic derivatization of this compound allows for the fine-tuning of pharmacological properties. By modifying the substituents attached to the amino and carboxylic acid groups, researchers can optimize potency, selectivity, and pharmacokinetic profiles. thieme-connect.comrsc.org

Interactive Data Table: Examples of Pharmacological Derivatization

| Target Enzyme | Derivative Class | Key Structural Modification | Resulting Activity |

| DPP-4 | Xanthine-based | Acylation of the 4-amino group with a substituted xanthine (B1682287) scaffold. | Potent and selective inhibition of DPP-4. researchgate.netnih.gov |

| DPP-4 | Quinazoline-uracil hybrids | Linkage of the 4-amino group to a quinazoline-uracil system. | Promising DPP-4 inhibitory activity. nih.gov |

| Factor XIa | Trisubstituted piperidines | Complex substitutions on the piperidine ring and derivatization of the carboxylic acid. | Nanomolar inhibition of Factor XIa. nih.gov |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

No experimental NMR data for 3-(4-Aminopiperidin-1-yl)propanoic acid is available in the searched public scientific literature. A detailed analysis of chemical shifts, coupling constants, and peak integrations for ¹H, ¹³C, and ¹⁵N NMR spectra, which is essential for the complete structural elucidation of the molecule, cannot be provided without this data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Specific mass spectrometry or high-resolution mass spectrometry data for this compound, including fragmentation patterns and accurate mass measurements, could not be found. This information is critical for confirming the molecular weight and elemental composition of the compound.

Chromatographic Techniques (e.g., HPLC, UPLC, LC-MS)

While general principles of HPLC, UPLC, and LC-MS are applicable to the analysis of this compound, no specific methods, retention times, or separation conditions for this compound have been published in the resources accessed.

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available X-ray crystal structure for this compound. Consequently, a detailed description of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions cannot be provided.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. For compounds containing the aminopiperidine scaffold, the primary target of interest is DPP-4.

Docking studies of various aminopiperidine-containing inhibitors into the active site of DPP-4 have revealed a consistent pattern of interactions that are critical for their inhibitory activity. mdpi.commdpi.com The active site of DPP-4 is often described with several key sub-pockets (S1, S2, S1', S2'). The aminopiperidine moiety plays a crucial role by anchoring the ligand into the S1 and S2 pockets.

Key interactions typically observed for the aminopiperidine scaffold in the DPP-4 active site include:

Salt Bridge Formation: The primary amine of the piperidine (B6355638) ring is protonated at physiological pH and forms a crucial salt bridge with the carboxylate groups of two glutamate residues, Glu205 and Glu206. mdpi.com This interaction is considered a hallmark of binding for this class of inhibitors.

Hydrogen Bonding: The amine group also acts as a hydrogen bond donor, further stabilizing the interaction with the glutamate dyad.

| Ligand Moiety | Interacting DPP-4 Residue(s) | Type of Interaction | Significance |

|---|---|---|---|

| Amino group on Piperidine | Glu205, Glu206 | Salt Bridge, Hydrogen Bond | Primary anchoring interaction |

| Piperidine Ring | Tyr662, Tyr666, Val711 | Hydrophobic (π-π, van der Waals) | Stabilization in S1 pocket |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the docked complex and to analyze the conformational changes in both the ligand and the protein upon binding.

MD simulations performed on DPP-4 in complex with aminopiperidine-based inhibitors have demonstrated the stability of the key interactions identified in docking studies. mdpi.com The salt bridge with Glu205 and Glu206 is typically maintained throughout the simulation, highlighting its importance for stable binding.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions, usually of the protein backbone or the ligand, from a reference structure over time. A stable RMSD value indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual residues or atoms. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand entry or binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are particularly useful as they correlate the 3D properties of molecules (steric and electrostatic fields) with their activity.

For piperidine and piperazine derivatives targeting various enzymes, QSAR studies have successfully identified key structural features that govern their potency. nih.gov These studies typically show that:

Steric Properties: The size and shape of substituents on the piperidine ring are critical. Favorable steric fields often indicate regions where bulky groups enhance activity, while unfavorable fields suggest regions where steric hindrance reduces activity.

Electrostatic Properties: The distribution of charges in the molecule is also a key determinant of activity. Favorable electrostatic fields often correspond to regions where positive or negative charges can form beneficial interactions with the target protein. For instance, the positive charge on the aminopiperidine nitrogen is a critical electrostatic feature for DPP-4 inhibitors.

Hydrophobicity: The lipophilicity of the molecule can influence both its binding to the target and its pharmacokinetic properties.

A QSAR model for a series of analogs of 3-(4-Aminopiperidin-1-yl)propanoic acid would likely highlight the importance of the electrostatic potential around the basic amine and the steric bulk and hydrophobicity of the group attached to the piperidine nitrogen.

Prediction of Biological Activity through In Silico Methods

In silico methods are widely used in the early stages of drug discovery to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. These predictions help in prioritizing compounds for synthesis and experimental testing.

Various online tools and software packages can be used for these predictions:

Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities based on the structure of the compound. For this compound, PASS might predict activities such as "enzyme inhibitor" based on its structural similarity to known inhibitors.

ADMET Prediction Tools (e.g., ADMETlab, pkCSM): These platforms predict properties like human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential toxicity. researchgate.netnih.govfrontiersin.org Such predictions are crucial for assessing the drug-likeness of a compound. For a small, polar molecule like this compound, these tools might predict good aqueous solubility and poor blood-brain barrier penetration.

| Parameter | Predicted Value/Class | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low / Non-permeable | Unlikely to cross into the central nervous system |

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| AMES Toxicity | Non-toxic | Predicted to be non-mutagenic |

Structural Basis of Protein-Ligand Binding Mechanisms

Understanding the structural basis of how a ligand binds to its protein target is fundamental to rational drug design. This involves analyzing crystal structures or computationally derived models to identify the specific atomic interactions that drive binding and selectivity.

For the aminopiperidine class of DPP-4 inhibitors, a wealth of structural data from X-ray crystallography of related compounds like alogliptin and sitagliptin provides a clear picture of the binding mechanism. researchgate.netmdpi.com The binding is primarily driven by enthalpy, stemming from the strong ionic interaction between the ligand's amine and the glutamate residues of the enzyme. mdpi.com

Function as Scaffolds in the Development of Bioactive Molecules

The molecular structure of this compound serves as a valuable scaffold in the synthesis of novel therapeutic agents. Its inherent features, including a secondary amine within a piperidine ring and a carboxylic acid group, allow for diverse chemical modifications. This adaptability has been leveraged to create libraries of derivatives with a wide range of biological activities. For instance, the core structure has been integrated into compounds designed as antimicrobial and anticancer candidates. The propanoic acid moiety, in particular, has been identified as a promising scaffold for developing agents that target multidrug-resistant bacterial and fungal pathogens. nih.govmdpi.comnih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been explored as potential anticancer agents with antioxidant properties. mdpi.com The versatility of this scaffold allows for the strategic incorporation of various substituents to optimize pharmacokinetic and pharmacodynamic properties, making it a foundational element in modern medicinal chemistry. mdpi.commdpi.comresearchgate.net

Enzymatic Inhibition Mechanisms

Derivatives of this compound are prominent in the class of Dipeptidylpeptidase-IV (DPP-IV) inhibitors, which are utilized in the management of type 2 diabetes mellitus. DPP-IV is a serine exopeptidase that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govresearchgate.net By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. nih.govnih.gov

The (R)-3-aminopiperidine moiety is a key structural feature in several potent DPP-IV inhibitors, including linagliptin, sitagliptin, and alogliptin. researchgate.net This fragment typically binds to the S1 and S2 subsites of the DPP-IV active site. The primary amino group of the aminopiperidine ring forms a crucial salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 subsite. Further interactions, such as hydrogen bonds with tyrosine and phenylalanine residues, contribute to the high-affinity binding and potent inhibition of the enzyme. nih.gov The propanoic acid component of the scaffold can be modified to occupy other pockets of the enzyme's active site, further enhancing inhibitory potency and selectivity.

Table 1: Prominent DPP-IV Inhibitors Featuring an Aminopiperidine Moiety

| Drug Name | Chemical Moiety | Mechanism of Action |

|---|---|---|

| Linagliptin | 8-((R)-3-aminopiperidin-1-yl)-... | Competitive, reversible inhibition of DPP-IV |

| Sitagliptin | (R)-3-amino-1-(...)-4-(...)-butan-1-one | Competitive, reversible inhibition of DPP-IV |

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.govresearchgate.netmdpi.com Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders. nih.govnih.gov The activation of this complex is a two-step process involving a priming signal and an activation signal. nih.govnih.gov

Derivatives of propanoic acid have been investigated as inhibitors of the NLRP3 inflammasome. nih.gov These compounds can downregulate the expression of proteins involved in inflammasome activation, leading to a reduction in the release of pro-inflammatory cytokines. nih.gov One of the key mechanisms of NLRP3 activation involves its ATPase activity, which is essential for its oligomerization. nih.govmdpi.com Small molecule inhibitors can target the NACHT domain of NLRP3, which houses the ATPase activity, thereby preventing the conformational changes required for inflammasome assembly and activation. mdpi.comnih.gov By modulating the ATPase activity, these inhibitors effectively block the downstream signaling cascade that leads to inflammation. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, inflammation, and cell survival. nih.gov Dysregulation of GSK-3β activity has been linked to various diseases, including metabolic and cardiovascular disorders. nih.gov Inhibition of GSK-3β has been shown to be cardioprotective, promoting myocardial angiogenesis and perfusion. nih.govresearchgate.net

The this compound scaffold can be incorporated into molecules designed to inhibit GSK-3β. The development of selective GSK-3β inhibitors is an active area of research, and the structural features of this scaffold are well-suited for creating compounds that can fit into the ATP-binding pocket of the kinase. By competing with ATP, these inhibitors prevent the phosphorylation of GSK-3β substrates, thereby modulating its downstream signaling pathways.

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. nih.gov The αvβ3 integrin is involved in various physiological and pathological processes, including angiogenesis, inflammation, and tumor metastasis. Antagonists of αvβ3 integrin can block these processes and have therapeutic potential in cancer and other diseases.

The design of αvβ3 antagonists often incorporates mimics of the Arg-Gly-Asp (RGD) sequence found in its natural ligands, such as fibronectin. nih.govnih.gov The this compound scaffold can be utilized to develop non-peptide RGD mimetics. The carboxylic acid group can mimic the aspartic acid residue of the RGD motif, while the aminopiperidine moiety can be functionalized to mimic the arginine residue, thereby interacting with the binding site on the integrin. By blocking the ligand-binding site, these antagonists prevent the conformational changes required for integrin activation and downstream signaling. nih.govnih.gov

Soluble epoxide hydrolase (sEH) is an enzyme that converts anti-inflammatory epoxy fatty acids (EpFAs) into their less active dihydroxy-derivatives. nih.govnih.govmdpi.com Inhibition of sEH increases the bioavailability of EpFAs, which have vasodilatory, anti-inflammatory, and analgesic properties. mdpi.commdpi.com Consequently, sEH inhibitors are being investigated for the treatment of hypertension, inflammation, and pain. nih.govmdpi.com

The this compound scaffold can be incorporated into the design of potent sEH inhibitors. For example, the related compound 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU) is a known sEH inhibitor. nih.govmdpi.com The piperidine ring of such compounds often interacts with the catalytic residues in the active site of sEH. The propanoic acid portion can be modified to enhance binding affinity and selectivity. By blocking the enzymatic activity of sEH, these inhibitors prevent the degradation of beneficial EpFAs, thereby promoting their anti-inflammatory and protective effects. nih.gov

Table 2: Summary of Enzymatic Inhibition

| Target Enzyme/Complex | Biological Role | Inhibition Mechanism | Therapeutic Application |

|---|---|---|---|

| Dipeptidylpeptidase-IV (DPP-IV) | Incretin hormone degradation | Competitive binding to the active site | Type 2 Diabetes |

| NLRP3 Inflammasome | Pro-inflammatory cytokine activation | Inhibition of ATPase activity and assembly | Inflammatory Disorders |

| Glycogen Synthase Kinase-3β (GSK-3β) | Cellular signaling, metabolism | ATP-competitive inhibition | Cardiovascular Diseases |

| Integrin αvβ3 | Cell adhesion, angiogenesis | Blocking ligand binding site | Cancer, Inflammation |

Carbonic Anhydrase Inhibition

There is no available data to suggest that this compound has been evaluated as an inhibitor of carbonic anhydrase.

PI3 Kinase-alpha Inhibition

There are no published findings on the effect of this compound on the activity of PI3 Kinase-alpha.

Tyrosinase Activity Modulation

No research has been found that explores the potential for this compound to modulate tyrosinase activity.

Cellular and Molecular Effects

Impact on Cancer Cell Viability and Migration

There is a lack of scientific reports detailing any investigation into the effects of this compound on the viability or migratory behavior of cancer cells.

Mechanisms of DNA Synthesis Inhibition and Apoptosis Induction

No studies have been published that examine the role of this compound in the inhibition of DNA synthesis or the induction of apoptosis in any cell type.

An in-depth examination of the biological activities and mechanistic properties of this compound and its related analogues reveals a compound of significant interest in medicinal chemistry. This article explores its diverse biological effects, from antimicrobial action to potential neuroprotective capabilities, based on current scientific research.

Advanced Applications in Chemical Research and Drug Discovery

Utilization as Chiral Building Blocks in Asymmetric Catalysis

The piperidine (B6355638) ring is a ubiquitous structural motif in pharmaceuticals and natural products. The synthesis of enantiomerically pure piperidine derivatives is a critical task in drug discovery, as the stereochemistry often dictates pharmacological activity and safety. Chiral amines and their derivatives are fundamental tools in asymmetric synthesis, serving as chiral auxiliaries, catalysts, or key intermediates. nih.gov

While 3-(4-Aminopiperidin-1-yl)propanoic acid itself is achiral, its derivatives can be readily made chiral. The introduction of substituents on the piperidine ring creates stereogenic centers, making the resulting molecule a valuable chiral building block. The asymmetric synthesis of substituted piperidines is an area of intensive research, employing various strategies to control stereochemistry. nih.govrsc.org These methods include:

Chiral Pool Synthesis: Starting from naturally occurring chiral molecules.

Chiral Auxiliaries: Temporarily incorporating a chiral group to direct a stereoselective transformation.

Asymmetric Catalysis: Using chiral catalysts, such as metal-phosphine complexes, to create the desired stereoisomer with high enantioselectivity. chim.it

The 4-aminopiperidine (B84694) scaffold, in particular, is a privileged structure in medicinal chemistry. doaj.orgresearchgate.net The development of practical, large-scale asymmetric syntheses for novel aminopiperidine-fused structures highlights the demand for such chiral intermediates in the pharmaceutical industry. nih.gov For example, highly enantioselective Michael additions and unique cascade couplings have been developed to construct functionalized chiral piperidinone skeletons, which serve as precursors to complex drug candidates. nih.gov Therefore, chiral derivatives of this compound represent key synthons for accessing novel, stereochemically defined pharmaceutical agents.

Role as Linker Molecules in Targeted Protein Degradation (e.g., PROTACs)

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. nih.gov The linker is not merely a spacer but plays a crucial role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), influencing the efficacy, selectivity, and physicochemical properties of the degrader. nih.gov

The composition and rigidity of the linker are critical design elements. While flexible polyethylene glycol (PEG) and alkyl chains are common, there is a growing interest in incorporating rigid heterocyclic scaffolds like piperidine and piperazine into the linker structure. nih.gov These rigid linkers can:

Improve the spatial orientation of the two ligands.

Enhance binding affinity and ternary complex stability.

Increase metabolic stability. medchemexpress.com

Improve aqueous solubility, particularly when they contain ionizable groups like the piperazine amine. nih.gov

The structure of this compound is ideally suited for this purpose. The 4-aminopiperidine core provides a semi-rigid scaffold, while the propanoic acid tail offers a convenient attachment point for further chemical elaboration. Structurally related piperidine-containing linkers have been successfully incorporated into potent and metabolically stable PROTACs, demonstrating the utility of this scaffold in degrader design. medchemexpress.commedchemexpress.com

Table 1: Examples of Piperidine-Based Scaffolds in PROTAC Linker Design

| Linker Scaffold | Application Example | Key Feature | Reference |

| Piperidine-C2-Pip-C-COOH | Linker for BTK Degrader-5 | Improves metabolic stability through rigidification. | medchemexpress.com |

| 1-(Piperidin-4-ylmethyl)piperidine | Linker for BTK Degrader-9 | Provides a rigid connection between ligands. | medchemexpress.com |

| Piperazine-containing linkers | General PROTAC design | Increases rigidity and can improve solubility upon protonation. | nih.gov |

Precursors for Diverse Pharmaceutical Intermediates and Lead Compounds

The 4-aminopiperidine moiety is a key pharmacophore found in a multitude of approved drugs and clinical candidates across various therapeutic areas. acs.orgnih.gov Its presence in a molecule can influence binding to biological targets and contribute to favorable pharmacokinetic properties. Consequently, this compound and its close derivatives are valuable precursors for the synthesis of these complex pharmaceutical agents.

The synthesis of drugs containing this scaffold often involves the coupling of a 4-aminopiperidine derivative as a key intermediate. researchgate.netnih.gov For example, medicinal chemistry campaigns have utilized 4-amino-1-Boc-piperidine as a starting point to generate libraries of compounds for screening, such as in the discovery of Hepatitis C Virus (HCV) assembly inhibitors. nih.gov Similarly, novel DPP4 inhibitors for the treatment of diabetes have been designed and synthesized incorporating a 4-aminopiperidine core. nih.gov The versatility of the 4-aminopiperidine scaffold allows for its incorporation into a wide array of molecular architectures, leading to compounds with diverse biological activities. google.commdpi.comnih.gov

Table 2: Selected Therapeutic Agents Containing the 4-Aminopiperidine Moiety

| Drug Name | Therapeutic Class | Role of 4-Aminopiperidine | Reference |

| Cisapride | Gastroprokinetic agent | Core structural component | acs.orgnih.gov |

| Fentanyl | Opioid analgesic | Central scaffold | acs.orgnih.gov |

| Domperidone | Anti-emetic | Key pharmacophore | acs.orgnih.gov |

| Pimozide | Antipsychotic | Part of the molecular structure | acs.orgnih.gov |

| Astemizole | Antihistamine | Serves as a synthetic linker and pharmacophore | acs.orgnih.gov |

Integration into Peptide Nucleic Acids (PNAs) and Related Bioconjugates

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the natural sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of repeating N-(2-aminoethyl)-glycine units. nih.gov This modification imparts resistance to enzymatic degradation and leads to high-affinity binding to complementary DNA and RNA sequences. nih.govmolecularcloud.org

To enhance the properties of PNAs, such as cellular uptake, binding affinity, and structural pre-organization, numerous chemical modifications to the backbone have been explored. nih.gov A prominent strategy involves creating conformationally constrained analogues by incorporating cyclic amino acids into the backbone. Pyrrolidinyl PNAs, which feature a five-membered ring, have been extensively studied and shown to exhibit exceptional binding affinity and sequence specificity. nih.govnih.govsemanticscholar.org

Extending this concept, piperidine-based nucleic acids have also been investigated as a novel class of PNA analogues. The six-membered piperidine ring offers a different conformational constraint compared to the pyrrolidine ring, potentially leading to unique hybridization properties. The this compound structure provides a suitable scaffold for such modifications, where the piperidine ring can be integrated into the PNA backbone, and the primary amine can be used to attach a nucleobase.

Furthermore, the functional groups of this compound—the primary amine and the carboxylic acid—make it an excellent candidate for creating bioconjugates. These reactive handles allow for covalent attachment to other biomolecules, such as peptides, proteins, or labels, using standard conjugation chemistries like amidation or reductive amination. frontiersin.orgbiosyn.com

Strategies for Enhancing Bioavailability and Pharmacological Profiles through Chemical Modification

The journey of a drug candidate from a lead compound to an approved therapeutic heavily relies on the optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.comdrugdesign.org Chemical modification is a primary tool for enhancing bioavailability and fine-tuning pharmacological profiles. The this compound scaffold offers multiple handles for such modifications.

Metabolic Stability: The 4-aminopiperidine moiety is metabolized in many drugs, often by cytochrome P450 enzymes like CYP3A4, primarily through N-dealkylation. acs.orgnih.gov Understanding these metabolic pathways allows medicinal chemists to introduce modifications that block or slow down metabolism. For instance, strategic placement of substituents can sterically hinder the approach of metabolizing enzymes, thereby increasing the compound's half-life and oral bioavailability.

Physicochemical Properties: The introduction of chiral centers into the piperidine scaffold is a recognized strategy for modulating physicochemical properties, enhancing biological activity, and improving pharmacokinetic profiles. researchgate.net Modifications to the propanoic acid tail, such as conversion to esters or amides, can alter lipophilicity and permeability. Esterification, for example, is a common prodrug strategy to mask a polar carboxylic acid, thereby improving membrane permeability and oral absorption.

Solubility and Permeability: The piperidine ring itself can influence a drug's properties. Piperine, an alkaloid containing a piperidine ring, is known to act as a "bioenhancer" by improving the permeability and absorption of other drugs. researchgate.netnih.gov Strategies to improve the solubility and bioavailability of piperidine-containing compounds include the formation of salts, co-crystals, and various nanoformulations. nih.govresearchgate.net By systematically modifying the structure of this compound, researchers can optimize its drug-like properties for specific therapeutic applications.

Q & A

Q. How can researchers validate target engagement in complex biological systems?

- Methodological Answer :

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound and crosslink bound targets for pull-down assays .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.